molecular formula C9H11FN2 B8060136 5-[(Azetidin-1-yl)methyl]-2-fluoropyridine

5-[(Azetidin-1-yl)methyl]-2-fluoropyridine

Cat. No.: B8060136
M. Wt: 166.20 g/mol
InChI Key: DQDUWATXNAQYOS-UHFFFAOYSA-N
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Description

5-[(Azetidin-1-yl)methyl]-2-fluoropyridine (CAS: 1865522-07-1) is a pyridine derivative with the molecular formula C₉H₁₁FN₂ and a molecular weight of 166.20 g/mol . Its structure consists of a pyridine ring substituted with a fluorine atom at the 2-position and an azetidin-1-ylmethyl group at the 5-position. The azetidine moiety, a four-membered saturated nitrogen heterocycle, confers conformational rigidity, which is often advantageous in medicinal chemistry for enhancing target binding or metabolic stability.

Properties

IUPAC Name

5-(azetidin-1-ylmethyl)-2-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-9-3-2-8(6-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDUWATXNAQYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Azetidin-1-yl)methyl]-2-fluoropyridine typically involves the following steps:

  • Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving amino alcohols or amino ketones.

  • Introduction of Fluorine Atom: The fluorine atom is introduced via nucleophilic aromatic substitution reactions, where a fluorinating agent is used to replace a suitable leaving group on the pyridine ring.

  • Methylene Bridge Formation: The methylene bridge is formed through reductive amination or alkylation reactions, connecting the azetidine ring to the fluoropyridine moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions: 5-[(Azetidin-1-yl)methyl]-2-fluoropyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the pyridine ring to pyridine-N-oxide or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the azetidine ring or the fluoropyridine moiety, leading to different structural isomers.

  • Substitution: Nucleophilic substitution reactions can replace the fluorine atom or other substituents on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Pyridine-N-oxide derivatives.

  • Reduction Products: Reduced azetidine or fluoropyridine derivatives.

  • Substitution Products: Various substituted pyridines and azetidines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a fluorine atom and an azetidine moiety. Its molecular formula is C12H17FN2C_{12}H_{17}FN_2, and it has a molecular weight of approximately 208.27 g/mol. The presence of the fluorine atom is known to enhance the compound's biological activity by improving its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) characteristics .

Central Nervous System (CNS) Disorders

Research indicates that 5-[(Azetidin-1-yl)methyl]-2-fluoropyridine exhibits significant binding affinity for metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neurological disorders such as anxiety and depression. In vitro studies have demonstrated its potential anxiolytic effects in animal models, suggesting that it could be developed as a therapeutic agent for treating anxiety disorders.

Table 1: Binding Affinity and Selectivity

Compound Binding Affinity (Ki) LogP Plasma Protein Binding (%)
This compound15 nM3.6585%
Compound A20 nM3.8680%
Compound B30 nM3.3090%

Cancer Research

The compound has also been investigated for its potential role in cancer treatment. Studies have shown that fluorinated derivatives can modulate ADME properties while retaining target potency against various cancer cell lines. Specifically, the incorporation of fluorine has been linked to improved permeability and solubility, which are crucial for effective drug delivery .

Study 1: CNS Effects

A study published in the Journal of Medicinal Chemistry examined the effects of various pyridine derivatives on mGluR2 activity. The results indicated that compounds similar to this compound exhibited notable anxiolytic effects in animal models, supporting their potential utility in treating anxiety disorders.

Study 2: Drug Development

Another research effort focused on synthesizing derivatives of this compound to enhance selectivity and potency against mGluR2. Modifications led to several analogs that demonstrated improved pharmacokinetic profiles while maintaining efficacy in preclinical trials.

Mechanism of Action

The mechanism by which 5-[(Azetidin-1-yl)methyl]-2-fluoropyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s key structural features can be compared to other pyridine derivatives (Table 1):

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features
5-[(Azetidin-1-yl)methyl]-2-fluoropyridine 2-F, 5-(azetidin-1-ylmethyl) 166.20 1865522-07-1 Azetidine enhances rigidity
5-(Bromomethyl)-2-fluoropyridine 2-F, 5-BrCH₂ 190.01 105827-74-5 Bromomethyl group as a leaving group
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Complex chloro/phenyl substituents 466–545 Not provided Higher molecular weight; substituted phenyl groups

Key Observations :

  • Fluorine’s electronegativity at the 2-position may reduce electron density on the pyridine ring, influencing reactivity in further substitutions .
  • Molecular Weight : The target compound is lighter (166.20 g/mol) compared to brominated (190.01 g/mol) or phenyl-substituted analogs (466–545 g/mol), which may enhance bioavailability .
Pharmacological Potential
  • Target Compound: No direct biological data is provided, but azetidine-containing compounds (e.g., ’s TLR7-9 antagonists) are explored for autoimmune diseases like lupus. The azetidine’s rigidity may improve target binding .
  • Brominated Analog : Bromomethyl groups are often intermediates rather than end-products, suggesting the target compound’s azetidine modification could enhance stability or activity .
  • Chloro/Phenyl Derivatives () : These larger, more lipophilic compounds may target intracellular proteins but face challenges in membrane permeability due to higher molecular weights .
Stability and Handling
  • This compound : Storage conditions are unspecified, but azetidine’s stability in similar compounds suggests standard anhydrous, low-temperature storage.
  • 5-(Bromomethyl)-2-fluoropyridine : Requires careful handling due to bromine’s reactivity; storage at 2–8°C is typical .

Biological Activity

5-[(Azetidin-1-yl)methyl]-2-fluoropyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

  • Molecular Formula : C9H11FN2
  • Molecular Weight : 166.20 g/mol
  • CAS Number : 1865522-07-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The fluorine atom in the pyridine ring is known to enhance the compound's bioavailability and potency through improved lipophilicity and metabolic stability.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activities:

  • Neurotransmitter Modulation :
    • The compound shows agonistic activity at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. In vivo studies demonstrated that the compound's effects were comparable to established serotonin agonists like Buspirone .
  • Cytotoxicity and Cell Viability :
    • Cytotoxicity assays reveal that this compound can induce cell death in specific cancer cell lines, suggesting potential applications in oncology. The assessment of cell viability through total nuclear staining indicated a correlation between compound concentration and cytotoxic effects .
  • Anti-inflammatory Activity :
    • Inhibition of pro-inflammatory cytokines such as TNFα has been observed, indicating a role in modulating immune responses. This activity was measured using human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored to enhance its biological activity:

ModificationEffect on Activity
Addition of FluorineIncreased bioavailability and potency
Azetidine SubstitutionEnhanced receptor affinity

Fluorination at the 2-position of the pyridine ring has been shown to improve pharmacokinetic properties, leading to better oral bioavailability and CNS penetration .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Neurodegenerative Diseases :
    • A study focused on Huntington's disease demonstrated that modifications to similar compounds resulted in a five-fold increase in mHTT-lowering activity, suggesting that derivatives of this compound could have therapeutic potential in neurodegenerative conditions .
  • Animal Models for Pain Management :
    • In rodent models, the compound exhibited analgesic properties, indicating its potential use in pain management therapies. The assessment involved measuring pain thresholds before and after administration of the compound .
  • Inflammation Models :
    • In models of acute inflammation, this compound significantly reduced inflammatory markers, highlighting its potential as an anti-inflammatory agent .

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